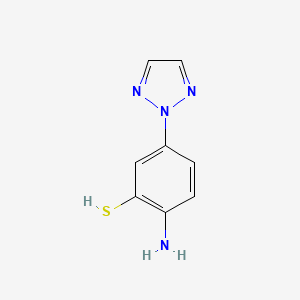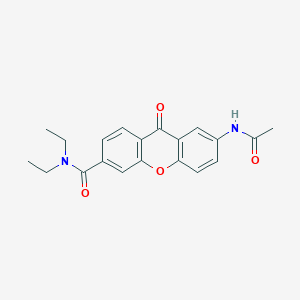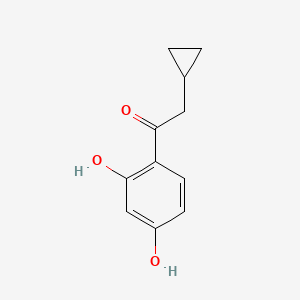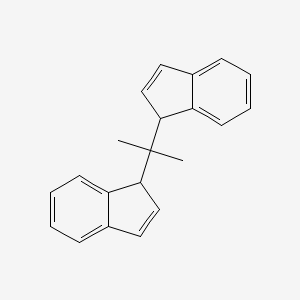![molecular formula C24H26O3 B8515338 methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate](/img/structure/B8515338.png)
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate
概要
説明
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines a naphthalene core with a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the naphthalene core, followed by the introduction of the substituted phenyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
化学反応の分析
Types of Reactions
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other naphthalene derivatives and substituted phenyl compounds. Examples include:
- 7-[1-Ethyl-1-(4-hydroxyphenyl)propyl]naphthalene-2-carboxylic acid methyl ester
- 7-[1-Ethyl-1-(3-methylphenyl)propyl]naphthalene-2-carboxylic acid methyl ester .
Uniqueness
What sets methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate apart is its specific substitution pattern, which can confer unique reactivity and biological activity
特性
分子式 |
C24H26O3 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C24H26O3/c1-5-24(6-2,20-11-12-22(25)16(3)13-20)21-10-9-17-7-8-18(23(26)27-4)14-19(17)15-21/h7-15,25H,5-6H2,1-4H3 |
InChIキー |
MLHXUYMTNOWILM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C1=CC(=C(C=C1)O)C)C2=CC3=C(C=CC(=C3)C(=O)OC)C=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate](/img/structure/B8515260.png)
![N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide](/img/structure/B8515282.png)

![2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B8515290.png)
![N-methyl-4-[5-methyl-5-(methoxymethyl)-4-oxo-2-thioxo-3-[3-(trifluoromethyl)-4-cyanophenyl]imidazolidin-1-yl]-2-fluorobenzamide](/img/structure/B8515301.png)
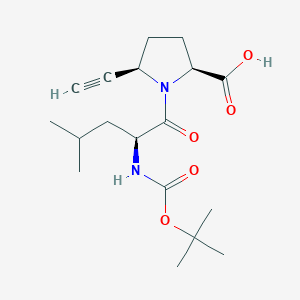
![3-Phenylbicyclo[2.2.2]oct-2-ene-2-carbaldehyde](/img/structure/B8515313.png)

![Tert-butyl 2-[2-[2-[5-(benzenesulfonyl)-2-methylphenyl]ethynyl]-4-chlorophenoxy]acetate](/img/structure/B8515356.png)
